

Application Notes & Protocols: Experimental Models for Studying C20 Sphinganine 1-Phosphate

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Compound of Interest

Compound Name: C20 sphinganine 1-phosphate

Cat. No.: B13115190

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Introduction: The Significance of C20 Sphinganine 1-Phosphate

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that orchestrates a vast array of cellular processes, including proliferation, migration, inflammation, and angiogenesis.[1][2][3] It functions both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (S1PR1-5).[1][3][4] While the vast majority of research has centered on the canonical 18-carbon (d18:1) S1P, emerging evidence highlights the presence and unique biological implications of atypical S1Ps with different carbon chain lengths.

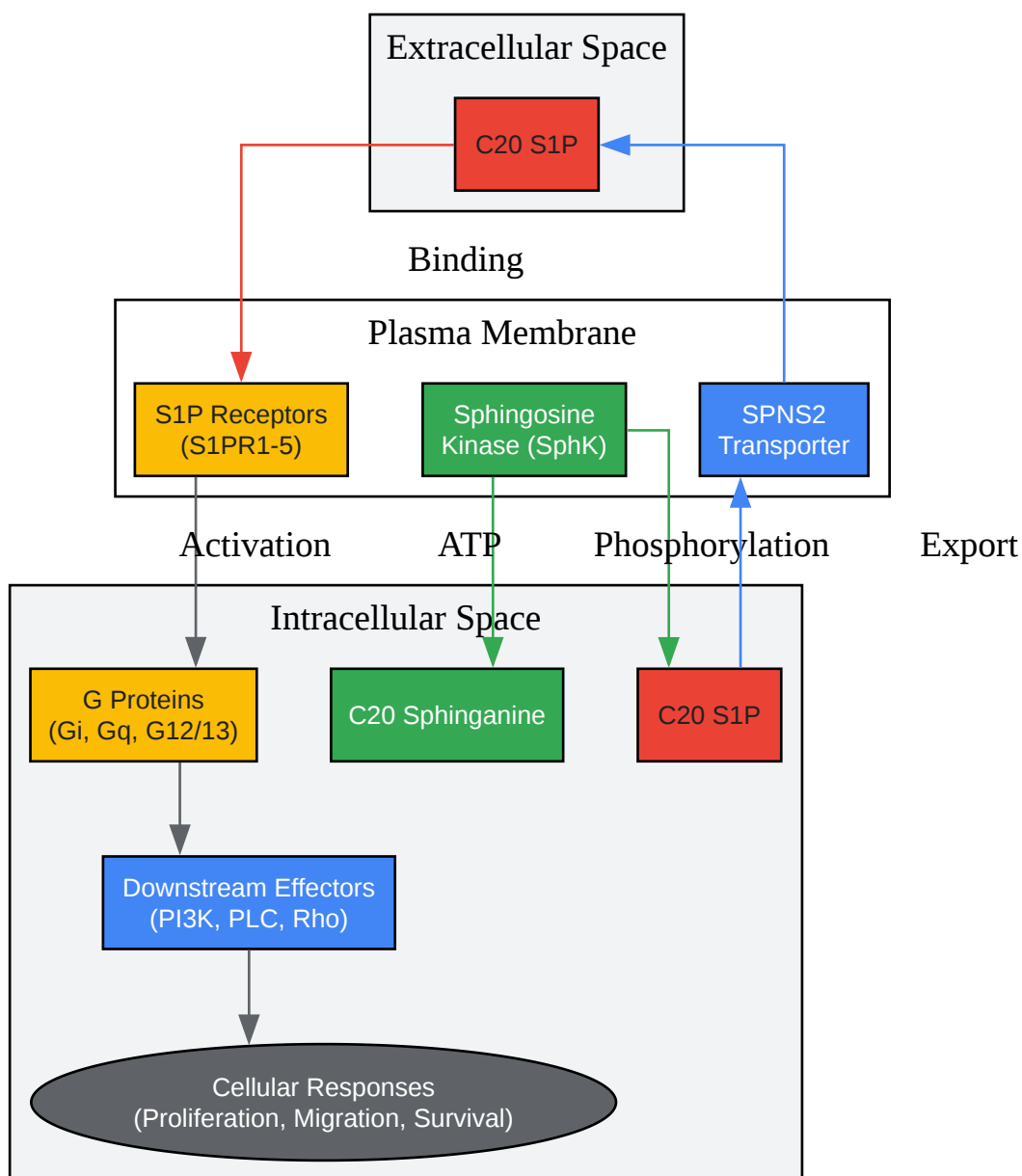
C20 sphinganine 1-phosphate (d20:0 S1P) and its unsaturated counterpart, C20 sphingosine 1-phosphate (d20:1 S1P), represent such atypical long-chain metabolites.[5] These C20 variants have been identified in various mammalian tissues, with notable abundance in the central nervous system (CNS).[5] Altered levels of C20 sphingoid bases are implicated in significant pathologies, including neurodegenerative conditions and cardiovascular events, suggesting they are not merely metabolic curiosities but potent signaling molecules with distinct

functions.^{[5][6]} Understanding the specific roles of C20 S1P requires robust and validated experimental models that can dissect its unique contributions to cellular signaling and pathophysiology.

This guide provides a comprehensive overview of the key experimental models and protocols for investigating C20 S1P, designed to empower researchers to explore this exciting frontier of sphingolipid biology.

The Sphingolipid Metabolic and Signaling Axis

The cellular concentration of S1P is meticulously regulated by the coordinated action of synthetic and catabolic enzymes. Sphingosine, the precursor, is phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate S1P.^{[1][7]} This S1P can then be secreted to act on cell surface receptors in a paracrine or autocrine fashion or be degraded. The signaling cascade initiated by S1P binding to its receptors is pleiotropic, activating various downstream pathways that influence cell fate and function.



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